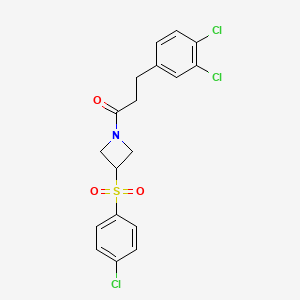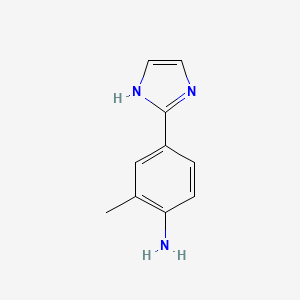
4-(1H-Imidazol-2-yl)-2-methylanilin
Übersicht
Beschreibung
4-(1H-imidazol-2-yl)-2-methylaniline is a compound that features an imidazole ring substituted with a methyl group and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-2-yl)-2-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-2-methylaniline typically involves the cyclization of appropriate precursors. One common method involves the condensation of an aldehyde with an amine, followed by cyclization and aromatization . The reaction conditions often require the use of catalysts such as nickel or erbium triflate to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, N-oxides, and dihydroimidazole derivatives, depending on the specific reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole
- 1,4-disubstituted imidazole
- 2,4-disubstituted NH-imidazoles
Uniqueness
4-(1H-imidazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound features a methyl group and an aniline moiety, which can influence its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
4-(1H-imidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXSZESDOPBUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
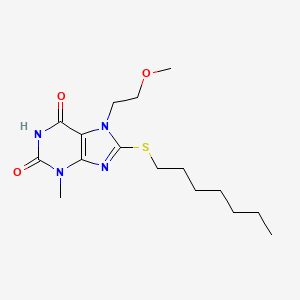
![sodium 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2458671.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2458672.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2458673.png)
![methyl 5'-(furan-2-amido)-[2,3'-bithiophene]-4'-carboxylate](/img/structure/B2458674.png)
![Ethyl hexahydrospiro[cyclohexane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2458675.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2458677.png)
![6-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2458679.png)
![cinnamyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2458683.png)
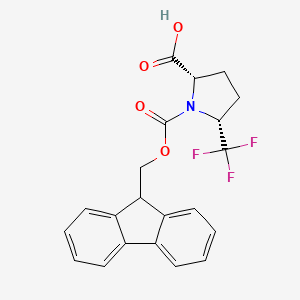
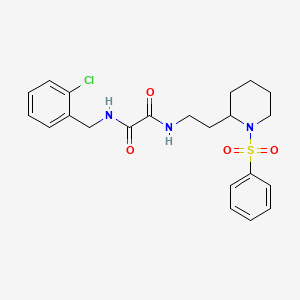
![4-[(3-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2458686.png)
